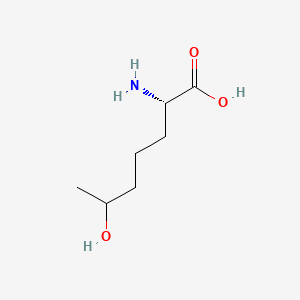
(2S)-2-amino-6-hydroxyheptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-6-hydroxyheptanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a heptanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-6-hydroxyheptanoic acid can be achieved through several synthetic routes. One common method involves the use of starting materials such as heptanoic acid derivatives, which undergo a series of reactions including amination and hydroxylation. The reaction conditions typically involve the use of catalysts, specific temperatures, and pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These processes often utilize advanced techniques such as continuous flow reactors and automated systems to control reaction parameters and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-6-hydroxyheptanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as halides for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the amino group may produce an amine. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
(2S)-2-amino-6-hydroxyheptanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological processes and as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (2S)-2-amino-6-hydroxyheptanoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity and binding to target molecules. The compound may act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S)-2-amino-6-hydroxyheptanoic acid include other amino acids with hydroxyl groups, such as serine and threonine. These compounds share structural similarities but differ in the length of their carbon chains and the position of functional groups.
Uniqueness
What sets this compound apart is its unique heptanoic acid backbone, which provides distinct chemical properties and reactivity compared to other amino acids. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C7H15NO3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
(2S)-2-amino-6-hydroxyheptanoic acid |
InChI |
InChI=1S/C7H15NO3/c1-5(9)3-2-4-6(8)7(10)11/h5-6,9H,2-4,8H2,1H3,(H,10,11)/t5?,6-/m0/s1 |
InChI Key |
VDQBETOXTUWDIH-GDVGLLTNSA-N |
Isomeric SMILES |
CC(CCC[C@@H](C(=O)O)N)O |
Canonical SMILES |
CC(CCCC(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















